molecular formula C25H34N6O8S2 B11934354 methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

Cat. No.: B11934354
M. Wt: 610.7 g/mol
InChI Key: GAJWNIKZLYZYSY-AXTYYQCESA-N
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Description

Methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is a complex organic compound that combines the properties of methanesulfonic acid with a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyrimidine core.

    Formation of the Methanesulfonic Acid Moiety: The methanesulfonic acid moiety is introduced via a sulfonation reaction, where methanesulfonic acid reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common conditions include elevated temperatures, controlled pH, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanesulfonic acid moiety is oxidized to form sulfonic acid derivatives.

    Reduction: The compound can undergo reduction reactions, where the pyrimidine core is reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, where the pyridine or morpholine moieties are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures and in the presence of a catalyst.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out at low temperatures and in an inert atmosphere.

    Substitution: Common reagents include halogenated compounds and nucleophiles. The reactions are typically carried out at room temperature and in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of complex organic molecules due to its multiple functional groups.

Biology

In biology, this compound is used as a probe to study the interactions between proteins and nucleic acids. Its unique structure allows it to bind to specific sites on proteins and nucleic acids, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used as a catalyst in various chemical processes. Its strong acidity and stability make it an ideal catalyst for reactions such as esterification and alkylation.

Mechanism of Action

The mechanism of action of methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of protein-protein interactions, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A strong organic acid used in various chemical processes.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, used in the synthesis of pharmaceuticals and agrochemicals.

    Morpholine Derivatives: Compounds with a morpholine ring, used as solvents and intermediates in organic synthesis.

Uniqueness

Methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is unique due to its combination of multiple functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H34N6O8S2

Molecular Weight

610.7 g/mol

IUPAC Name

methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17-;;

InChI Key

GAJWNIKZLYZYSY-AXTYYQCESA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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